molecular formula C20H21NO2S2 B2394707 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 2034547-56-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2394707
CAS No.: 2034547-56-1
M. Wt: 371.51
InChI Key: GNBFUUICMJICAX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene heterocycles are important components of many important small molecule pharmaceuticals and drug candidates as well as organic semiconducting materials .


Synthesis Analysis

An efficient method for the synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles catalyzed by a gold(I)–IPr hydroxide has been reported. This method is applicable to a wide range of substrates with diverse electronic and steric properties .


Molecular Structure Analysis

The linear formula of a related compound, 2-(2-BENZO(B)THIOPHEN-2-YL-VINYL)-QUINOLINE, is C19H13NS .


Chemical Reactions Analysis

The construction of a benzo[b]thiophene core via cyclization reaction of alkynes has been developed. Although few catalytic reactions were disclosed, most methods rely on stoichiometric activation of alkynes .


Physical And Chemical Properties Analysis

The molecular weight of a related compound, 2-(2-BENZO(B)THIOPHEN-2-YL-VINYL)-QUINOLINE, is 287.386 .

Scientific Research Applications

Biochemical Pathway Inhibition

Compounds structurally related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, demonstrating significant potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Anticancer Properties

Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their potential for antiproliferative activity against cancer cells. The molecular docking and simulation studies predicted strong interactions with proteins, suggesting their use in combinational therapy to enhance the bioavailability of drugs (B. Haridevamuthu et al., 2023).

Luminescent Properties and White Light Emission

Benzothiazole derivatives have been studied for their luminescent properties, with some showing potential for application in white light emission devices. This highlights the flexibility and simplicity of using structurally similar compounds for the fabrication of such devices (Fengxian Lu et al., 2017).

Future Directions

The future directions for research on benzo[b]thiophene and its derivatives could include the development of new synthesis methods, exploration of their pharmaceutical applications, and investigation of their properties as organic semiconducting materials .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-20(23,18-13-15-7-5-6-10-17(15)25-18)14-21-19(22)11-12-24-16-8-3-2-4-9-16/h2-10,13,23H,11-12,14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBFUUICMJICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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